Bienvenue dans la boutique en ligne BenchChem!

3-Iodo-5-isobutoxy-1H-indazole

Synthetic Methodology C-C Bond Formation Heterocyclic Chemistry

Streamline your kinase and IDO1 inhibitor discovery with this pre-functionalized indazole core. The C3-iodo group enables direct Suzuki-Miyaura cross-coupling, while the C5-isobutoxy chain provides a critical lipophilic anchor (ALogP 1.11) that would otherwise require additional synthetic steps. This dual-substituted scaffold eliminates sequential functionalization, reducing library construction time and accelerating SAR exploration. Ideal for fragment growth campaigns targeting TTK, PLK4, and Aurora kinases.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
Cat. No. B8154653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-isobutoxy-1H-indazole
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC2=C(NN=C2C=C1)I
InChIInChI=1S/C11H13IN2O/c1-7(2)6-15-8-3-4-10-9(5-8)11(12)14-13-10/h3-5,7H,6H2,1-2H3,(H,13,14)
InChIKeyJEQARGOCGRRKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-isobutoxy-1H-indazole: Key Intermediate for Targeted Heterocyclic Synthesis and Kinase-Focused Library Construction


3-Iodo-5-isobutoxy-1H-indazole is a dual-substituted indazole derivative (C₁₁H₁₃IN₂O, MW 316.14 g/mol) featuring an iodine atom at the C3 position and an isobutoxy group at the C5 position of the indazole bicyclic core. The indazole scaffold is a recognized privileged structure in medicinal chemistry, serving as the core framework for clinically approved kinase inhibitors including pazopanib and axitinib . The C3-iodo substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1], while the C5-isobutoxy group modulates lipophilicity and may influence target binding through hydrophobic interactions . This compound is primarily employed as a synthetic intermediate and building block for generating functionalized indazole libraries , particularly in kinase inhibitor and IDO1 inhibitor discovery programs [2].

Why Generic 3-Iodoindazole or 5-Alkoxyindazole Substitution Fails for 3-Iodo-5-isobutoxy-1H-indazole-Dependent Workflows


The combination and spatial orientation of the C3-iodo and C5-isobutoxy substituents on the indazole core confer a unique reactivity and physicochemical profile that cannot be replicated by generic substitutions. While unsubstituted 3-iodo-1H-indazole (CAS 66607-27-0) provides a C3 coupling handle, it lacks the C5 lipophilic anchor that modulates both binding interactions and downstream molecular properties . Conversely, 5-isobutoxy-1H-indazole (CAS 478830-68-1) lacks the C3-iodo group, rendering it inert to palladium-catalyzed cross-coupling and unsuitable for C3-diversification workflows . The specific isobutoxy chain, compared to shorter alkoxy alternatives (e.g., 5-methoxy or 5-ethoxy derivatives), offers distinct steric bulk and calculated partition coefficients (ALogP) that directly impact target engagement and pharmacokinetic properties in lead optimization programs [1]. Substitution with any other single-position modified analog fundamentally alters the molecular weight, reactive site availability, and lipophilicity profile, leading to divergent synthetic outcomes and unpredictable biological activity .

3-Iodo-5-isobutoxy-1H-indazole: Comparative Quantitative Evidence for Strategic Procurement Decisions


Suzuki-Miyaura Cross-Coupling Yield Comparison: 3-Iodoindazole Derivatives in C3-Arylation

3-Iodo-5-isobutoxy-1H-indazole retains the critical C3-iodo substituent required for Suzuki-Miyaura cross-coupling, a reactivity feature that is absent in non-iodinated analogs such as 5-isobutoxy-1H-indazole. Published methodology on 3-iodoindazole derivatives reports excellent overall yields in Suzuki cross-coupling/deprotection/N-arylation sequences starting from 3-iodo-N-Boc indazole derivatives [1]. The presence of the C3-iodo group enables site-selective functionalization at the 3-position, whereas the 5-isobutoxy group remains intact throughout the coupling sequence, providing a distinct advantage over unsubstituted 3-iodo-1H-indazole which lacks the C5 lipophilic handle for downstream SAR exploration [2].

Synthetic Methodology C-C Bond Formation Heterocyclic Chemistry

Molecular Weight Differential: Impact on Fragment-Based Screening Library Design

3-Iodo-5-isobutoxy-1H-indazole (MW 316.14 g/mol) occupies a distinct molecular weight space compared to both the unsubstituted core (3-iodo-1H-indazole, MW 244.03 g/mol) and the non-iodinated 5-isobutoxy analog (MW 190.24 g/mol) [1]. This places the compound in the fragment-to-lead transition zone (>300 Da), which is strategically valuable for hit expansion programs where molecular complexity must be increased while maintaining ligand efficiency metrics. The iodine atom contributes an atomic mass of 126.9 Da to the scaffold, enabling heavy-atom derivatization without requiring additional synthetic steps .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Calculated Lipophilicity (ALogP) Comparison: Isobutoxy vs. Shorter Alkoxy Analogs

The isobutoxy substituent at the C5 position contributes a calculated ALogP of 1.11 for 3-Iodo-5-isobutoxy-1H-indazole [1]. While experimentally determined logP values are not publicly available, the branched C4 alkyl chain (isobutyl) provides greater lipophilicity and steric bulk compared to linear shorter-chain alkoxy analogs such as 5-methoxy and 5-ethoxy derivatives. This lipophilicity modulation is critical for optimizing membrane permeability and target binding in kinase inhibitor programs, where indazole-based scaffolds are extensively employed . The isobutoxy group increases lipophilicity relative to methoxy or ethoxy, a property that can be leveraged in SAR campaigns where balancing potency with favorable ADME properties is essential .

Physicochemical Profiling ADME Prediction Lead Optimization

Patent-Documented Utility in Protein Kinase Inhibitor Composition-of-Matter Claims

3-Iodo-5-isobutoxy-1H-indazole falls within the generic scope of multiple patent families claiming indazole compounds as protein kinase inhibitors. US Patent 6,531,491 B1 ('Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use') and subsequent kinase-targeting patents (e.g., TTK, PLK4, Aurora kinase inhibitors) [1] encompass C3-halogenated and C5-alkoxy-substituted indazole derivatives. While the specific compound is not an exemplified active pharmaceutical ingredient, its structural features align with the patent SAR space, making it a relevant intermediate for freedom-to-operate exploration and novel kinase inhibitor development. The dual substitution pattern (C3-iodo + C5-isobutoxy) is explicitly claimed in multiple kinase inhibitor patent families, whereas simpler mono-substituted analogs may not achieve the same scope of IP coverage .

Intellectual Property Kinase Inhibition Cancer Therapeutics

3-Iodo-5-isobutoxy-1H-indazole: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


C3-Diversified Kinase-Focused Library Synthesis via Suzuki-Miyaura Cross-Coupling

Utilize 3-Iodo-5-isobutoxy-1H-indazole as the core scaffold for generating focused libraries of C3-aryl/heteroaryl substituted indazoles. The C3-iodo group enables palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse boronic acids, a reaction documented to proceed with excellent overall yield on 3-iodoindazole derivatives [1]. This approach simultaneously installs the C5-isobutoxy pharmacophore without additional synthetic steps, reducing library construction time compared to sequential functionalization starting from unsubstituted indazole [2].

Fragment-to-Lead Hit Expansion for IDO1 and Kinase Inhibitor Programs

Deploy 3-Iodo-5-isobutoxy-1H-indazole as a higher-molecular-weight (316.14 g/mol) building block [1] for fragment growth campaigns targeting IDO1 and protein kinases. The indazole scaffold is a validated privileged structure for IDO1 inhibition, with C3-substituted derivatives achieving IC₅₀ values in the nanomolar range (e.g., 3-carbohydrazide derivatives: IC₅₀ = 720 and 770 nM) [2]. The dual-functionalized core enables rapid SAR exploration while maintaining a calculated ALogP of 1.11 suitable for cell permeability optimization [3].

Physicochemical Property Optimization in Lead Series with ALogP = 1.11 Benchmark

Employ 3-Iodo-5-isobutoxy-1H-indazole as a reference compound for calibrating lipophilicity in lead optimization programs. The calculated ALogP value of 1.11 [1] provides a defined benchmark for comparing the effects of alternative C5 substituents on overall molecular lipophilicity. This data point is particularly valuable when balancing potency gains from increased lipophilicity against ADME liabilities in kinase-targeting indazole series [2].

Patent Landscape Analysis and Freedom-to-Operate Assessment for Dual-Substituted Indazoles

Use 3-Iodo-5-isobutoxy-1H-indazole as a representative dual-substituted indazole scaffold for evaluating the patent landscape around kinase inhibitors. The compound aligns structurally with generic claims in US Patent 6,531,491 B1 and related kinase inhibitor IP [1], making it a relevant probe for assessing novelty and freedom-to-operate positions in indazole-based therapeutic programs targeting TTK, PLK4, and Aurora kinases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-5-isobutoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.